NPS ALX Compound 4a dihydrochloride is a chemical compound recognized for its potent and selective antagonistic activity against the 5-hydroxytryptamine 6 (5-HT6) receptor. This receptor is a G protein-coupled receptor implicated in various neurological processes, making this compound of significant interest in pharmacological research. The compound has an inhibitory concentration (IC50) of 7.2 nM and a binding affinity (Ki) of 0.2 nM, indicating its high potency and selectivity for the target receptor .
NPS ALX Compound 4a dihydrochloride falls under the category of pharmaceutical compounds specifically designed as receptor antagonists. Its primary classification is as a selective antagonist of the 5-HT6 receptor, which plays a crucial role in neurotransmission and is linked to cognitive functions and mood regulation .
The synthesis of NPS ALX Compound 4a dihydrochloride involves several steps that include the formation of its core structure followed by functionalization processes. Although detailed synthetic routes are proprietary, general methods may include multi-step organic synthesis involving various chemical reactions to ensure high yield and purity. The industrial production typically requires controlled conditions to maintain the integrity of the compound throughout the synthesis .
The molecular formula for NPS ALX Compound 4a dihydrochloride is , with a molecular weight of approximately 504.47 g/mol. The structural representation includes various functional groups that contribute to its biological activity.
NPS ALX Compound 4a dihydrochloride can undergo various chemical reactions typical for organic compounds, including:
The mechanism through which NPS ALX Compound 4a dihydrochloride exerts its effects involves selective binding to the 5-HT6 receptor. By antagonizing this receptor, the compound modulates neurotransmitter release and influences various signaling pathways associated with mood regulation, cognition, and memory processes. This action makes it a valuable candidate for studying disorders such as schizophrenia and depression .
Relevant data indicate that NPS ALX Compound 4a dihydrochloride maintains its integrity over time when stored correctly, which is essential for research applications .
NPS ALX Compound 4a dihydrochloride has several scientific applications:
NPS ALX Compound 4a dihydrochloride is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, characterized by high binding affinity (Ki = 0.2 nM) and functional antagonism (IC50 = 7.2 nM) [1] [2]. Its chemical identity—6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride—reflects deliberate molecular optimization for CNS penetration and receptor specificity [1] [3]. The compound exists as a dihydrochloride salt with ≥99% purity (HPLC), enhancing stability for in vitro and in vivo applications [1] [5].
Property | Value |
---|---|
CAS Number | 1781934-44-8 |
Molecular Formula | C₂₅H₂₇Cl₂N₃O₂S |
Molecular Weight | 504.47 g/mol |
Salt Form | Dihydrochloride |
Purity | ≥99% (HPLC) |
Solubility | Soluble to 100 mM in DMSO |
The 5-HT6 receptor, cloned in 1993, rapidly gained pharmaceutical interest due to its exclusive CNS distribution and association with cognitive and affective processes [4] [8]. Early antipsychotics (e.g., clozapine) demonstrated moderate 5-HT6 affinity, hinting at its role in neuropsychiatric disorders [8]. However, their lack of selectivity limited mechanistic insights. The 2000s saw accelerated development of selective antagonists like SB-271046 and Ro4368554, which validated 5-HT6 blockade as a strategy to enhance cognition in animal models [7] [8]. NPS ALX Compound 4a emerged from structure-activity studies of bicyclic piperazinyl/piperidinyl-arylsulfonylindoles, designed to optimize receptor occupancy and pharmacokinetics [1] [5].
Year | Development | Significance |
---|---|---|
1993 | Cloning of rat 5-HT6 receptor | Confirmed unique cAMP signaling pathway |
1996 | Human 5-HT6 receptor sequencing | Revealed 89% homology with rat receptor |
2000 | Isaac et al. describe novel antagonists | Introduced bicyclic sulfonylindole scaffolds |
2005 | Ro4368554 reverses scopolamine deficits | Established cholinergic mechanisms for cognition |
The 5-HT6 receptor's exclusive expression in brain regions governing cognition (e.g., cortex, hippocampus, striatum) positions it as an ideal target for neurological disorders [4] [6]. Unlike multi-target antipsychotics, selective antagonists like NPS ALX Compound 4a avoid off-receptor effects (e.g., D2 blockade causing extrapyramidal symptoms) [8]. Additionally, 5-HT6 antagonists uniquely modulate multiple neurotransmitter systems:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: